2,2-Dimethyl-3-(4-methylphenyl)propan-1-ol
Description
Contextual Significance within Branched Alcohol Chemistry
Branched-chain alcohols constitute a pivotal class of organic compounds, valued for their unique physical and chemical properties which differ markedly from their linear counterparts. The presence of branching, particularly the gem-dimethyl group as seen in 2,2-dimethyl-3-(4-methylphenyl)propan-1-ol, introduces significant steric hindrance around the hydroxyl group. This steric bulk profoundly influences the alcohol's reactivity, often leading to atypical reaction pathways and selectivities. For instance, reactions that proceed readily with primary alcohols, such as certain oxidation or substitution reactions, can be significantly retarded or may require more forcing conditions with highly branched structures. This characteristic makes these compounds intriguing substrates for developing novel synthetic methodologies that can overcome such steric challenges.
Overview of Research Trajectories for Aryl-Substituted Propan-1-ols
The study of aryl-substituted propan-1-ols is a burgeoning area of research, driven by their prevalence in pharmaceuticals and natural products. Research in this field is multifaceted, encompassing the development of efficient and stereoselective synthetic routes, the investigation of their conformational preferences, and the exploration of their applications as chiral building blocks and pharmacophores. A key focus is the development of catalytic methods, including asymmetric hydrogenation and carbon-carbon bond-forming reactions, to access these structures with high enantiopurity. The insights gained from studying simpler analogs are crucial for the synthesis of more complex and therapeutically relevant molecules.
Importance of Steric and Electronic Effects in 2,2-Disubstituted Propanol (B110389) Frameworks
The 2,2-disubstituted propanol framework, exemplified by this compound, is a particularly interesting scaffold for dissecting the contributions of steric and electronic effects. The gem-dimethyl group, a manifestation of the Thorpe-Ingold or gem-dimethyl effect, can influence reaction rates and equilibria. wikipedia.orgtminehan.comacs.org This effect is attributed to a decrease in the internal bond angle between the methyl groups, which in turn affects the angles and proximity of the other substituents, potentially favoring cyclization or intramolecular reactions. wikipedia.org
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol |
| CAS Number | 22490-58-0 |
This data is compiled from PubChem. nih.gov
Comparative Spectroscopic Data of a Related Isomer: 2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol
While specific, detailed research findings for this compound are not extensively available in publicly accessible literature, data for its isomer, 2,2-dimethyl-1-(4-methylphenyl)propan-1-ol, can provide some insights into the expected spectral characteristics. It is important to note that the positions of the substituent groups will lead to distinct differences in the spectra of the two isomers.
| Spectroscopic Data | 2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol |
| ¹H NMR (CDCl₃, δ ppm) | 7.16 (m, 4H), 4.30 (d, 1H), 2.33 (s, 3H), 1.93 (m, 1H), 1.87 (s, 1H), 0.99 (d, 3H), 0.77 (d, 3H) |
| Key IR Absorptions (cm⁻¹) | Broad O-H stretch, C-H stretches, C=C aromatic stretches |
This data is for a related isomer and is presented for illustrative purposes. odinity.com
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-3-(4-methylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-10-4-6-11(7-5-10)8-12(2,3)9-13/h4-7,13H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPFPXGFIBHGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306888 | |
| Record name | β,β,4-Trimethylbenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22490-58-0 | |
| Record name | β,β,4-Trimethylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22490-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β,β,4-Trimethylbenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Analysis of 2,2 Dimethyl 3 4 Methylphenyl Propan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2,2-Dimethyl-3-(4-methylphenyl)propan-1-ol. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be constructed.
¹H NMR and ¹³C NMR Chemical Shift Analysis
While specific experimental spectra for this compound are not widely available in the cited literature, the expected chemical shifts and multiplicities can be predicted based on the compound's structure.
¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the p-substituted benzene (B151609) ring would appear as two doublets in the range of δ 7.0-7.2 ppm. The singlet for the benzylic methylene (B1212753) protons (Ar-CH₂) would likely be observed around δ 2.5-2.7 ppm. The protons of the methylene group attached to the hydroxyl group (-CH₂OH) are expected to produce a singlet at approximately δ 3.3-3.5 ppm. The six equivalent protons of the two methyl groups of the neopentyl moiety would give rise to a characteristic sharp singlet further upfield, typically around δ 0.9-1.0 ppm. The single proton of the hydroxyl group (-OH) would present as a broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons would show four distinct signals in the δ 125-140 ppm region. The quaternary carbon of the neopentyl group is expected around δ 35-40 ppm. The carbon of the methylene group attached to the hydroxyl group (-CH₂OH) would resonate in the range of δ 65-70 ppm. The benzylic methylene carbon (Ar-CH₂) is anticipated around δ 45-50 ppm. Finally, the two equivalent methyl carbons of the neopentyl group would produce a signal at approximately δ 20-25 ppm.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic CH | 7.0-7.2 (d) | 128-130 |
| Aromatic C-CH₃ | - | 135-138 |
| Aromatic C-CH₂ | - | 138-141 |
| Ar-CH₃ | 2.3 (s) | 20-22 |
| Ar-CH₂ | 2.6 (s) | 48-52 |
| C(CH₃)₂ | - | 32-36 |
| C(CH₃)₂ | 0.9 (s) | 24-28 |
| CH₂OH | 3.4 (s) | 70-75 |
| OH | Variable (br s) | - |
2D NMR Techniques for Connectivity and Stereochemistry
To definitively establish the connectivity of the atoms within this compound, two-dimensional (2D) NMR techniques are invaluable. mdpi.comnih.govnih.gov
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between adjacent protons. For this molecule, it would primarily show correlations within the aromatic ring system, if any fine coupling exists, and potentially long-range couplings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the different fragments of the molecule, such as linking the benzylic methylene protons to the aromatic ring carbons and the neopentyl quaternary carbon.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and conformational properties of this compound.
The FT-IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. nih.gov Aromatic C-H stretching vibrations would appear as a series of weaker bands around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups would be observed in the 2850-2960 cm⁻¹ region. nih.gov The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the range of 1000-1075 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch (H-bonded) | 3200-3600 | - | Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Strong |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium to Strong |
| C-O Stretch (Primary Alcohol) | 1000-1075 | 1000-1075 | Strong (IR), Weak (Raman) |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis (e.g., HRMS (ESI))
High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), would confirm the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. The expected fragmentation patterns in an electron impact (EI) mass spectrum can be predicted based on the structure.
The molecular ion peak [M]⁺ would be observed at m/z 178. A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at m/z 160 ([M-18]⁺). libretexts.orgyoutube.com Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is also a characteristic fragmentation for alcohols. libretexts.orgyoutube.com In this case, cleavage of the C1-C2 bond would lead to the formation of the [CH₂OH]⁺ ion at m/z 31. Another significant fragmentation would be benzylic cleavage, breaking the C2-C3 bond, which would generate a stable tropylium-like cation at m/z 105. The loss of the neopentyl group could also occur, leading to a fragment corresponding to the p-methylbenzyl cation.
X-ray Crystallography for Solid-State Structural Elucidation
Crystal Packing and Intermolecular Interactions
A key feature of the solid-state structure would be the intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group. It is expected that the -OH group of one molecule would act as a hydrogen bond donor to the oxygen atom of a neighboring molecule, leading to the formation of hydrogen-bonded chains or other supramolecular assemblies. These interactions would play a crucial role in dictating the crystal packing. The aromatic rings may also participate in π-π stacking or C-H···π interactions, further stabilizing the crystal lattice. The bulky neopentyl group would influence the steric packing of the molecules in the crystal.
Conformational Analysis in the Crystalline State
A comprehensive conformational analysis of this compound in the crystalline state cannot be provided at this time. Extensive searches for experimental crystallographic data, such as single-crystal X-ray diffraction studies for this specific compound, have not yielded any publicly available results.
The determination of a molecule's conformation in its crystalline state is fundamentally reliant on experimental data obtained from techniques like X-ray crystallography. This type of analysis would typically provide precise, three-dimensional atomic coordinates, which in turn allow for a detailed examination of:
Molecular Geometry: Bond lengths, bond angles, and torsion (dihedral) angles that define the exact shape of the molecule as it exists in the crystal lattice.
Intermolecular Interactions: The specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern how individual molecules pack together to form the crystal.
Without a published crystal structure, any discussion of the solid-state conformation of this compound would be purely speculative and would not meet the required standards of scientific accuracy for this article. Therefore, data tables detailing crystallographic parameters and specific research findings on its crystalline conformation are not available.
Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethyl 3 4 Methylphenyl Propan 1 Ol
Transformations of the Hydroxyl Functional Group
The primary alcohol group in 2,2-dimethyl-3-(4-methylphenyl)propan-1-ol is a versatile site for several key chemical reactions, including oxidation, esterification, etherification, and elimination.
Oxidation Reactions to Carbonyl Derivatives
As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
The oxidation to an aldehyde, 2,2-dimethyl-3-(4-methylphenyl)propanal (B3433333), requires the use of mild oxidizing agents to prevent further oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) are commonly employed for this type of selective transformation. learncbse.in The reaction mechanism for these chromium-based oxidants generally involves the formation of a chromate (B82759) ester followed by an E2-like elimination of the alpha-proton.
Conversely, the use of strong oxidizing agents will lead to the formation of the corresponding carboxylic acid, 2,2-dimethyl-3-(4-methylphenyl)propanoic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) in a basic solution, or chromic acid (H2CrO4), often generated in situ from sodium or potassium dichromate and sulfuric acid (Jones oxidation). learncbse.inyoutube.com The aldehyde is an intermediate in this reaction, but it is rapidly hydrated and further oxidized under these vigorous conditions.
Table 1: Expected Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Expected Major Product |
| This compound | Pyridinium chlorochromate (PCC) | 2,2-Dimethyl-3-(4-methylphenyl)propanal |
| This compound | Potassium permanganate (KMnO4) | 2,2-Dimethyl-3-(4-methylphenyl)propanoic acid |
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. medcraveonline.commedcraveonline.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, in a process known as Fischer esterification when reacting with a carboxylic acid. researchgate.net The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent dehydration to yield the ester.
Alternatively, enzymatic catalysis, for instance using lipases, offers a milder and often more selective method for esterification. medcraveonline.commedcraveonline.com
Etherification, the formation of an ether, can be achieved through various methods. The Williamson ether synthesis provides a common route, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction. Given that this compound is a primary alcohol, it is a suitable substrate for this reaction.
Another method for ether synthesis is through acid-catalyzed dehydration. However, this method is generally more suitable for the synthesis of symmetrical ethers from primary alcohols and can be complicated by competing elimination reactions, especially at higher temperatures. learncbse.in
Table 2: Examples of Esterification and Etherification Reactants
| Reaction Type | Reactant for Hydroxyl Group | Expected Product Class |
| Esterification | Acetic acid | Acetate (B1210297) ester |
| Esterification | Benzoyl chloride | Benzoate ester |
| Etherification | Sodium hydride, then Methyl iodide | Methyl ether |
Elimination Reactions Leading to Olefinic Compounds
The dehydration of this compound to form an alkene can be accomplished by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. The mechanism of this reaction can proceed through either an E1 or E2 pathway. libretexts.org
For a primary alcohol like this compound, the E2 mechanism is more likely under typical dehydration conditions. This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the abstraction of a beta-hydrogen by a base (such as water or the conjugate base of the acid catalyst) in a concerted step to form the double bond.
Due to the structure of the molecule, with two methyl groups on the beta-carbon, there is only one possible alkene product from the elimination of the hydroxyl group and a beta-hydrogen: 2,2-dimethyl-3-(4-methylphenyl)prop-1-ene. Zaitsev's rule, which predicts the formation of the most substituted alkene, is not applicable here as there is only one possible constitutional isomer that can be formed. libretexts.orgmasterorganicchemistry.comlibretexts.org
Reactions Involving the Aromatic Moiety
The 4-methylphenyl (p-tolyl) group of the molecule is susceptible to electrophilic aromatic substitution, and the methyl substituent itself can be a site for chemical modification.
Electrophilic Aromatic Substitution Patterns
The aromatic ring in this compound is activated towards electrophilic aromatic substitution by the presence of the alkyl group (the 2,2-dimethylpropan-1-ol substituent) and the methyl group. Both of these are electron-donating groups, which increase the electron density of the benzene (B151609) ring, making it more nucleophilic. libretexts.orgmasterorganicchemistry.com
These activating groups are ortho, para-directing. This means that incoming electrophiles will preferentially add to the positions ortho and para to these substituents. In this specific molecule, the para position is already occupied by the methyl group relative to the larger alkyl substituent. Therefore, electrophilic substitution is expected to occur at the positions ortho to the 2,2-dimethyl-3-olpropyl group (positions 2 and 6) and ortho to the methyl group (positions 3 and 5). Steric hindrance from the bulky 2,2-dimethyl-3-olpropyl group may influence the regioselectivity, potentially favoring substitution at the positions ortho to the smaller methyl group.
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO2) group onto the aromatic ring. libretexts.org
Halogenation: Reaction with a halogen (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) introduces a halogen atom onto the ring. masterorganicchemistry.com
Friedel-Crafts Alkylation: Reaction with an alkyl halide and a Lewis acid catalyst (e.g., AlCl3) introduces an alkyl group.
Friedel-Crafts Acylation: Reaction with an acyl halide or anhydride (B1165640) and a Lewis acid catalyst introduces an acyl group. masterorganicchemistry.com
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Predicted Substitution Positions |
| Nitration | NO2+ | Ortho to the existing alkyl and methyl groups |
| Bromination | Br+ | Ortho to the existing alkyl and methyl groups |
| Friedel-Crafts Acylation | R-C=O+ | Ortho to the existing alkyl and methyl groups |
Modifications of Aromatic Substituents
The methyl group on the aromatic ring is also a site for chemical transformation. For instance, it can undergo free radical halogenation at the benzylic position when treated with a reagent like N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This would yield 2,2-dimethyl-3-(4-(bromomethyl)phenyl)propan-1-ol.
Furthermore, the benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate under harsh conditions (heat and basic pH). This reaction would transform the tolyl group into a carboxybenzoyl group, resulting in the formation of 4-((3-hydroxy-2,2-dimethylpropyl)methyl)benzoic acid. This oxidation would likely also oxidize the primary alcohol if it is not protected.
Catalytic Transformations Involving this compound (e.g., organocatalysis, metal catalysis)
The functional groups of this compound, namely the primary alcohol and the substituted aromatic ring, offer several avenues for catalytic transformations.
Metal Catalysis:
The primary alcohol moiety can be a substrate for a variety of metal-catalyzed oxidation reactions. Depending on the catalyst and reaction conditions, it can be selectively oxidized to the corresponding aldehyde, 2,2-dimethyl-3-(4-methylphenyl)propanal, or further to the carboxylic acid, 2,2-dimethyl-3-(4-methylphenyl)propanoic acid. Common metal catalysts for such transformations include chromium-based reagents (e.g., PCC, PDC), manganese-based reagents (e.g., KMnO4), and catalysts based on ruthenium, palladium, or copper.
Furthermore, the C-H bonds of the aromatic ring can be targets for metal-catalyzed functionalization. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, could be employed to introduce new carbon-carbon or carbon-heteroatom bonds to the 4-methylphenyl ring, provided a suitable directing group or pre-functionalization (e.g., halogenation) is in place. While direct catalytic dehydroxylation of 2,2-dimethyl-1-(4-methylphenyl)propan-1-ol, an isomer of the title compound, can be achieved with catalysts like palladium or platinum, similar transformations for this compound would likely proceed via different mechanisms due to the different substitution pattern. biosynth.com
Organocatalysis:
Organocatalysis provides a metal-free alternative for the transformation of this compound. The primary alcohol can undergo esterification or etherification reactions catalyzed by organic molecules such as 4-dimethylaminopyridine (B28879) (DMAP) or various Brønsted or Lewis acids. For example, in the presence of an acid anhydride and a catalytic amount of DMAP, the alcohol would be converted to the corresponding ester.
Chiral organocatalysts could potentially be used to achieve enantioselective transformations if a prochiral center is introduced into the molecule or if the starting material is racemic and a kinetic resolution is desired. For instance, lipase-catalyzed acylation could selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of enantiomers.
Below is a table summarizing plausible catalytic transformations for this compound based on its functional groups and general catalytic principles.
| Transformation | Catalyst Type | Potential Catalyst(s) | Potential Product(s) |
| Oxidation of Alcohol | Metal Catalysis | PCC, PDC, Ru-based catalysts | 2,2-Dimethyl-3-(4-methylphenyl)propanal, 2,2-Dimethyl-3-(4-methylphenyl)propanoic acid |
| Esterification | Organocatalysis | DMAP, Brønsted acids | Ester derivatives |
| Etherification | Organocatalysis/Metal Catalysis | Acid catalysts, Williamson ether synthesis conditions | Ether derivatives |
| Aromatic C-H Functionalization | Metal Catalysis | Palladium, Rhodium, Iridium catalysts | Functionalized aromatic derivatives |
It is important to note that the specific reaction conditions and the efficacy of these potential catalytic transformations for this compound would need to be determined experimentally.
Computational and Theoretical Studies on 2,2 Dimethyl 3 4 Methylphenyl Propan 1 Ol
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing information about electron distribution and molecular geometry. The first step in these studies is typically a geometry optimization, where the calculation seeks the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure.
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. wikipedia.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, acting as an electron donor, is crucial for reactions with electrophiles, while the LUMO, an electron acceptor, is important for reactions with nucleophiles. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. malayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org For 2,2-Dimethyl-3-(4-methylphenyl)propan-1-ol, the HOMO is expected to be localized on the electron-rich p-tolyl group and the oxygen atom of the hydroxyl group, while the LUMO would likely be distributed over the aromatic ring's anti-bonding orbitals.
Table 1: Illustrative FMO Parameters Calculated via DFT Note: The following data is representative of typical values for similar aromatic alcohol compounds and not specific experimental or calculated values for this compound.
| Parameter | Energy (eV) | Description |
| EHOMO | -5.8 to -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| ELUMO | -0.8 to -1.5 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| Energy Gap (ΔE) | 4.5 to 5.5 | Difference between ELUMO and EHOMO; indicates chemical stability. malayajournal.org |
Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the regions of a molecule that are rich or poor in electrons. malayajournal.org It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map displays different values of electrostatic potential on the molecule's surface using a color spectrum.
Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These are sites susceptible to electrophilic attack. For the target molecule, the most negative region would be centered on the electronegative oxygen atom of the hydroxyl group. malayajournal.orgasianresassoc.org
Blue Regions : Indicate positive electrostatic potential, electron-deficient areas. These sites are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential. asianresassoc.org
Green Regions : Represent neutral or near-zero potential, typical of nonpolar regions like the hydrocarbon backbone and parts of the aromatic ring. malayajournal.org
Vibrational Frequency Analysis and Spectroscopic Correlations
After geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the fundamental vibrational modes of the molecule. asianresassoc.org The results can be directly correlated with experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds (e.g., O-H stretch, C-H stretch, C-C ring vibrations). A key outcome of this analysis is the confirmation that the optimized geometry is a true energy minimum, which is verified if all calculated vibrational frequencies are positive (real).
Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: These are typical frequency ranges for the functional groups present in this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |
| O-H | Stretching | 3200 - 3600 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1400 - 1600 |
| C-O | Stretching | 1050 - 1200 |
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in relation to its neighbors. This analysis provides a "fingerprint plot," which is a two-dimensional histogram summarizing the types and frequency of intermolecular contacts. nih.gov
For this compound, which can form hydrogen bonds via its hydroxyl group, Hirshfeld analysis would be crucial for understanding its solid-state packing. The most significant interactions would likely be hydrogen bonds (O···H) and van der Waals forces, particularly hydrogen-hydrogen (H···H) and carbon-hydrogen (C···H) contacts. nih.gov
Table 3: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: This table presents typical contribution values for organic molecules with similar functional groups, as seen in studies of other compounds. nih.govnih.gov
| Contact Type | Contribution (%) | Description |
| H···H | 50 - 65% | Represents the most abundant, though weaker, van der Waals interactions. nih.gov |
| C···H / H···C | 15 - 25% | Indicates interactions between aromatic or aliphatic carbons and nearby hydrogens. nih.gov |
| O···H / H···O | 5 - 15% | Quantifies the crucial hydrogen bonding interactions involving the hydroxyl group. nih.gov |
| C···C | 3 - 6% | Relates to π-π stacking interactions between aromatic rings. nih.gov |
Reaction Mechanism Elucidation Through Transition State Calculations
Computational chemistry is instrumental in mapping out reaction pathways and understanding mechanisms. mdpi.com By calculating the energies of reactants, products, and intermediates, a potential energy surface for a reaction can be constructed. A critical part of this process is locating the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net
For an alcohol like this compound, a common reaction to study would be its acid-catalyzed dehydration. Transition state calculations could model the protonation of the hydroxyl group, the departure of a water molecule to form a carbocation, and subsequent rearrangement or elimination steps. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility. nih.gov
Solvent and Substituent Effects on Reactivity and Conformation
Molecular properties can be significantly influenced by the surrounding environment. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on the conformation and electronic structure of this compound. asianresassoc.org For instance, polar solvents would be expected to stabilize polar conformers and could influence the HOMO-LUMO energy gap. asianresassoc.org
Furthermore, the effect of changing the substituent on the phenyl ring can be systematically studied. By computationally replacing the para-methyl group with electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -NO₂), one can quantify the impact on the molecule's electronic properties, such as the HOMO-LUMO gap and the charge distribution shown in the MEP map. This provides valuable structure-activity relationship insights.
Applications of 2,2 Dimethyl 3 4 Methylphenyl Propan 1 Ol in Advanced Organic Synthesis and Materials Science
Building Block for Complex Organic Scaffolds
In organic synthesis, "building blocks" are relatively simple molecules that are incorporated into the structure of larger, more complex molecules. These blocks provide key structural features and functionalities that are elaborated upon to construct intricate molecular architectures, such as those found in pharmaceuticals and natural products.
Precursor in the Synthesis of Specialty Chemicals
Specialty chemicals are a category of high-value products produced in lower volumes for specific applications, including pharmaceuticals, agrochemicals, and fragrances. The molecular structure of an alcohol often dictates its potential as a precursor for such materials.
The structural similarity of 2,2-dimethyl-3-(4-methylphenyl)propan-1-ol to known fragrance ingredients suggests a potential application in the fragrance industry. For instance, the related compound 2,2-dimethyl-3-phenyl-1-propanol is known for its fine, floral, lily-of-the-valley scent. wordpress.com Furthermore, studies on acetal (B89532) derivatives of structurally similar aldehydes, such as 2-methyl-3-(4-R-phenyl)propanal, have explored their odor characteristics, which range from green and flowery to notes of cyclamen and anise. researchgate.net
By analogy, oxidation of this compound would yield the corresponding aldehyde, 2,2-dimethyl-3-(4-methylphenyl)propanal (B3433333), which could possess unique olfactory properties. Esterification of the alcohol could also lead to novel fragrance compounds. Despite this potential, specific research detailing the synthesis of commercial specialty chemicals from this compound, or documenting its organoleptic properties, is not currently available in the literature.
Table 1: Comparison of Structurally Related Fragrance Aldehyd Derivatives Note: This table is based on data for structurally similar compounds, as specific data for the 2,2-dimethyl-3-(4-methylphenyl)propanal derivatives is not available. It serves to illustrate the potential fragrance profiles in this chemical family.
| Compound Name (Acetal Derivative) | R-Group | Odor Characteristics |
| 2-methyl-3-(4-methylphenyl)propanal dimethyl acetal | -CH₃ | Green, flowery, with a bittery tint |
| 2-methyl-3-(4-isopropylphenyl)propanal dimethyl acetal | -CH(CH₃)₂ | Green, of cyclamen, with a bitter grassy note |
| 2-methyl-3-(4-tert-butylphenyl)propanal dimethyl acetal | -C(CH₃)₃ | Strong, flowery, with a cold note of cyclamen and lily of the valley, light ozone |
| 2-methyl-3-(4-methylphenyl)propanal ethylene (B1197577) acetal | -CH₃ | Flower-grassy with a tint of parsley, celery, and anise |
| 2-methyl-3-(4-isopropylphenyl)propanal ethylene acetal | -CH(CH₃)₂ | Flowery, of cyclamen, with a fresh watermelon note |
| 2-methyl-3-(4-tert-butylphenyl)propanal ethylene acetal | -C(CH₃)₃ | Flowery, of cyclamen, with a sweet anise note |
Source: Adapted from research on acetal derivatives of 2-methyl-3-(4-R-phenyl)propanal. researchgate.net
Investigations in Polymer Chemistry and Advanced Materials Development
In polymer chemistry, the structure of monomeric units is critical in determining the final properties of the polymer. Steric hindrance, the effect of bulky chemical groups on reaction rates and polymer chain packing, is a key factor. Monomers containing bulky groups can be used to create polymers with lower densities, higher glass transition temperatures, and altered solubility.
The 2,2-dimethylpropyl group in this compound provides significant steric bulk. If this alcohol were converted into a suitable monomer (for example, an acrylate (B77674) or methacrylate (B99206) ester), its polymerization could be studied to understand the influence of this bulky side chain on polymer properties. Such research would be valuable for designing specialty polymers with tailored characteristics. However, a review of the current literature indicates that investigations into the polymerization of monomers derived from this compound, or studies of its specific steric effects in advanced materials, have not been published.
Synthesis and Academic Study of Derivatives and Analogues of 2,2 Dimethyl 3 4 Methylphenyl Propan 1 Ol
Stereochemical Aspects of Analogues
The development of stereoselective synthetic methods is a key area of research for analogues of 2,2-dimethyl-3-(4-methylphenyl)propan-1-ol, particularly for those with chiral centers.
Achieving control over stereochemistry is critical, especially when synthesizing biologically active molecules. Research on related structures provides insight into methodologies applicable to this class of compounds.
Asymmetric Aldol (B89426) Reactions: The direct asymmetric aldol reaction between glycine (B1666218) Schiff bases and aldehydes, catalyzed by zinc–ProPhenol complexes, produces syn β-hydroxy-α-amino esters with high levels of diastereoselectivity and enantioselectivity. nih.gov This methodology is relevant for creating analogues with amino and hydroxyl groups at adjacent chiral centers.
Multicomponent Reactions: Asymmetric multicomponent reactions have been developed for the diastereoselective synthesis of highly substituted pyrrolidines and prolines. nih.govnih.gov These one-pot operations can construct up to three stereogenic centers efficiently.
Substrate-Controlled Synthesis: The synthesis of 2-amino-3-arylpropan-1-ols can be achieved with stereochemical control through the elaboration of trans-4-aryl-3-chloro-β-lactams. researchgate.net The inherent stereochemistry of the β-lactam precursor directs the formation of specific stereoisomers of the final amino alcohol product.
When stereoselective synthesis is not feasible, the resolution of racemic mixtures is a common strategy to obtain enantiomerically pure compounds.
Enzymatic Kinetic Resolution: Lipases are widely used for the kinetic resolution of racemic alcohols. mdpi.com In this process, the enzyme selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting one (as the unreacted alcohol). This method is often combined with in situ racemization of the undesired enantiomer in a process called dynamic kinetic resolution (DKR), which can theoretically yield a single enantiomer in 100% yield. mdpi.com
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers. This method has been successfully applied to resolve racemic mixtures of complex molecules like 3-nitroatenolol. mdpi.com
Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by techniques like fractional crystallization. This approach has been used for the resolution of compounds such as 2,2-dimethylcyclopropane carboxylic acid using chiral amines. researchgate.net
Table 2: Methods for Stereochemical Control and Resolution
| Method | Description | Application Example |
| Asymmetric Synthesis | Uses chiral catalysts or auxiliaries to selectively form one stereoisomer. | Zinc–ProPhenol catalyzed aldol reaction for β-hydroxy-α-amino esters. nih.gov |
| Dynamic Kinetic Resolution | Combines enzymatic resolution with in-situ racemization of the undesired enantiomer. | Lipase (B570770) and metal co-catalyzed DKR of racemic alcohols. mdpi.com |
| Chiral HPLC | Chromatographic separation of enantiomers on a chiral stationary phase. | Resolution of (±)-3-nitroatenolol. mdpi.com |
| Classical Resolution | Formation and separation of diastereomeric derivatives (e.g., salts). | Resolution of 2,2-dimethylcyclopropane carboxylic acid with L-carnitine. researchgate.net |
Novel Derivatives with Specific Reactivity Profiles
Modifying the core structure of 2,2-dimethyl-3-arylpropan-1-ol has led to the development of novel derivatives exhibiting specific and often useful reactivity profiles, including biological activity and photochromism.
Biologically Active Derivatives: A significant focus of derivatization has been the search for new therapeutic agents. By introducing various aryl and heterocyclic amine functionalities, researchers have synthesized libraries of 1-aryl-3-substituted propanol (B110389) derivatives. Several of these compounds have demonstrated potent in vitro antimalarial activity against Plasmodium falciparum, with some showing efficacy in in vivo models. nih.gov Similarly, novel prostaglandin (B15479496) D2 (PGD2) receptor antagonists based on a bicyclo[2.2.1]heptane scaffold have been developed as potential antiallergic agents. nih.gov These studies show that the propanol backbone can be a key element in designing molecules that interact with specific biological targets.
Photochromic Derivatives: Photochromism is a reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, resulting in a change in color. While not directly based on the propanol scaffold, research into related diarylethene structures provides a template for designing photo-responsive materials. The synthesis of oxime derivatives of 2,3-diarylcyclopent-2-en-1-ones has yielded a range of photochromic compounds. researchgate.netnih.gov The introduction of an oxime group into the photo-switchable core significantly influences the thermal stability and spectral properties of the molecule. researchgate.netnih.gov This principle could be applied to create photochromic materials derived from the 2,2-dimethyl-3-arylpropan-1-ol skeleton, where light could trigger reversible changes in the molecule's properties. For example, photochromic behavior has been observed in 1-(2,5-dimethyl-3-furyl)-1-fluoren-9-ylidene-ethane, which undergoes a color change from pale yellow to deep blue upon UV irradiation. rsc.org
Future Research Directions and Unexplored Avenues in 2,2 Dimethyl 3 4 Methylphenyl Propan 1 Ol Chemistry
Development of More Sustainable and Green Synthetic Routes
The synthesis of 2,2-dimethyl-3-(4-methylphenyl)propan-1-ol and its derivatives currently lacks dedicated research into environmentally benign methodologies. Future work in this area could significantly enhance its accessibility and reduce the environmental impact of its production.
One promising approach lies in biocatalysis. The use of enzymes, such as alcohol dehydrogenases, has been shown to be highly effective in the asymmetric reduction of aromatic ketones to chiral aromatic alcohols. nih.gov A potential green synthesis of this compound could involve the enzymatic reduction of the corresponding aldehyde, 2,2-dimethyl-3-(4-methylphenyl)propanal (B3433333). Furthermore, whole-plant-based systems, using homogenates of common vegetables like broccoli or cauliflower, have demonstrated the ability to reduce aromatic aldehydes to their corresponding alcohols with high yields under mild, aqueous conditions. researchgate.net Investigating the efficacy of these biocatalytic systems for the synthesis of the target molecule could lead to a truly "green" production method.
Another avenue for sustainable synthesis is the development of transition-metal-free catalytic systems. Recent research has demonstrated the synthesis of diphenyl-substituted alcohols through the radical coupling of aromatic alcohols under transition-metal-free conditions, utilizing a base like t-BuONa as a dual-role reagent. nih.govresearchgate.net Adapting such methodologies to the specific synthesis of this compound could eliminate the need for potentially toxic and expensive metal catalysts.
A plausible synthetic route, based on related compounds, could involve the alkylation of a p-methylphenyl derivative followed by reduction. For instance, the synthesis of 2,2-dimethyl-3-(3-methylphenyl)propanal (B6590445) has been achieved through the bromination and subsequent alkylation of substituted alkylaromatics. researchgate.net A green approach to the final reduction step of the corresponding aldehyde to this compound could employ catalytic transfer hydrogenation using a benign hydrogen donor.
| Synthetic Approach | Potential Green Advantage | Key Research Question |
| Biocatalytic Reduction | Use of renewable enzymes, mild reaction conditions, high stereoselectivity. nih.govresearchgate.net | Can an effective alcohol dehydrogenase or plant-based system be identified for the reduction of 2,2-dimethyl-3-(4-methylphenyl)propanal? |
| Transition-Metal-Free Coupling | Avoidance of heavy metal catalysts, potentially simpler purification. nih.govresearchgate.net | Can a transition-metal-free coupling strategy be developed for the efficient synthesis of the carbon skeleton of the target molecule? |
| Catalytic Transfer Hydrogenation | Use of safe hydrogen donors, avoidance of high-pressure hydrogen gas. | What is a suitable catalyst and hydrogen donor for the clean reduction of the precursor aldehyde? |
Exploration of Novel Catalytic Systems for Transformations
The functional groups of this compound, namely the hydroxyl group and the aromatic ring, are amenable to a variety of catalytic transformations. Future research should focus on developing novel catalytic systems to functionalize this molecule, thereby expanding its utility as a chemical intermediate.
Palladium-catalyzed cross-coupling reactions are a powerful tool in organic synthesis. While typically applied to aryl halides, recent advancements have enabled the use of aromatic esters as coupling partners. nih.gov Research could explore the esterification of this compound, followed by decarbonylative coupling reactions to introduce new aryl or other functional groups at the benzylic position.
The oxidation of the alcohol to the corresponding aldehyde or carboxylic acid is another fundamental transformation. The selective oxidation of similar compounds, such as cumene (B47948) to 2-phenyl-2-propanol (B165765) and acetophenone, has been achieved using catalysts like activated carbon-supported cobalt phosphotungstate. researchgate.net The development of selective and efficient catalytic oxidation systems for this compound would provide valuable synthetic precursors.
Furthermore, the development of catalysts for the direct arylation of the C-H bonds on the aromatic ring of this compound would be a significant advancement. Transition metal-catalyzed direct arylation of substrates with activated sp3-hybridized C-H bonds has been extensively studied. acs.org Extending these methodologies to the unactivated C-H bonds of the tolyl group in the target molecule would offer a direct route to more complex derivatives.
| Transformation | Potential Catalytic System | Research Focus |
| Oxidation to Aldehyde/Acid | Supported metal nanoparticles (e.g., Au, Pd), polyoxometalates. researchgate.net | Achieving high selectivity for either the aldehyde or the carboxylic acid under mild, green conditions. |
| Dehydrogenative Coupling | Rhodium or Iridium-based catalysts. | Exploring the coupling of the alcohol with other molecules through the catalytic removal of hydrogen. |
| Aromatic C-H Functionalization | Palladium, Rhodium, or Ruthenium catalysts with directing groups. acs.org | Developing methods for the regioselective introduction of functional groups onto the p-methylphenyl ring. |
Advanced Materials Applications and Polymerization Studies
The unique neopentyl-like structure of this compound suggests its potential as a monomer or building block for advanced materials. The 2,2-dimethylpropyl group, is known to enhance the thermal and hydrolytic stability of polymers. mdpi.com This is exemplified by neopentyl glycol (NPG), which is a precursor for high-quality polyester (B1180765) and polyurethane resins with excellent durability. mdpi.com
Future research could focus on incorporating this compound into polyesters, polyurethanes, or polycarbonates. The presence of the aromatic ring would contribute to rigidity and a higher glass transition temperature, while the neopentyl structure would impart stability. The para-methyl group on the phenyl ring could also be a site for further functionalization or cross-linking.
The development of polymers from this monomer could be explored through various polymerization techniques. For example, polycondensation with diacids or diisocyanates could yield polyesters and polyurethanes, respectively. The reactivity of the hydroxyl group could also be exploited in ring-opening polymerization of cyclic esters or ethers.
| Polymer Class | Potential Properties | Key Research Areas |
| Polyesters | Enhanced thermal stability, hydrolytic resistance, and rigidity. | Synthesis and characterization of polyesters derived from this compound and various diacids; investigation of their thermal and mechanical properties. |
| Polyurethanes | Improved weatherability and chemical resistance in coatings and foams. | Reaction of this compound with different diisocyanates to produce novel polyurethanes with tailored properties. |
| Polycarbonates | High impact strength and optical clarity. | Exploration of phosgene-free routes to polycarbonates incorporating the neopentyl-aromatic structure. |
Deeper Theoretical Insights into Reaction Mechanisms and Molecular Interactions
Computational chemistry offers a powerful lens through which to understand the intricacies of chemical reactions and molecular behavior. For this compound, theoretical studies could provide invaluable insights that guide experimental work.
Density functional theory (DFT) calculations could be employed to elucidate the mechanisms of its synthesis and subsequent transformations. For example, a computational analysis of a palladium-catalyzed synthesis of a carbamate (B1207046) provided detailed information on the reaction pathway, catalyst function, and energy profile. mdpi.com Similar studies on the synthesis and functionalization of this compound could help in optimizing reaction conditions and catalyst design.
Molecular dynamics simulations could be used to predict the conformational preferences of the molecule and how it interacts with solvents or in a polymer matrix. Understanding the molecular interactions is crucial for designing materials with specific properties. For instance, computational studies on propanol (B110389) isomers have investigated their reactions with radicals and their structural and spectroscopic properties, providing fundamental data that can be extrapolated to more complex systems. asianresassoc.org
Furthermore, theoretical calculations can predict various properties of the molecule, such as its electronic structure, vibrational frequencies, and NMR chemical shifts. These predictions can aid in the characterization of the molecule and its derivatives. Topological analyses can reveal details about electron density distribution, which is related to the molecule's reactivity. asianresassoc.org
| Theoretical Method | Research Application | Expected Insights |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for synthesis and functionalization. mdpi.com | Identification of transition states, calculation of activation energies, and understanding the role of catalysts. |
| Molecular Dynamics (MD) | Simulation of the molecule in different environments (e.g., solution, polymer). | Prediction of conformational preferences, diffusion coefficients, and intermolecular interactions. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and non-covalent interactions. asianresassoc.org | Characterization of the strength and nature of intramolecular and intermolecular bonds. |
Q & A
Q. What are the recommended safety protocols for handling 2,2-Dimethyl-3-(4-methylphenyl)propan-1-ol in laboratory settings?
Methodological Answer: Safety protocols should align with the IFRA Standards, which recommend concentration limits based on endpoints such as dermal sensitization and systemic toxicity . Key steps include:
- Concentration Control : Adhere to IFRA-recommended levels (e.g., ≤25 ppm chlorine content in raw materials) to mitigate toxicity risks .
- Analytical Monitoring : Use Atomic Absorption Spectroscopy to verify chlorine impurities .
- Personal Protective Equipment (PPE) : Gloves and lab coats to minimize skin exposure, as dermal sensitization is a primary concern .
- Risk Assessment : Refer to the RIFM Safety Assessment Database for updated toxicological data .
Q. What synthetic routes are effective for producing this compound?
Methodological Answer: Synthetic strategies include:
- Oxidation of Precursors : Controlled oxidation of 2-methyl-3-(4-methylphenyl)-1-propene using agents like KMnO₄ or CrO₃ to yield the alcohol .
- Grignard Reactions : Reaction of 4-methylbenzyl magnesium bromide with 2,2-dimethylpropanal, followed by acid workup .
- Catalytic Hydrogenation : Reduce the corresponding ketone (e.g., 2,2-dimethyl-3-(4-methylphenyl)propan-1-one) using Pd/C and H₂ .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Challenges |
|---|---|---|
| Oxidation of Alkene | 60–75 | Over-oxidation to ketone/acid |
| Grignard Reaction | 70–85 | Moisture sensitivity |
| Catalytic Hydrogenation | 80–90 | Catalyst cost and recycling |
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm, methyl groups at δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion [M+H]⁺ at m/z 179.1 .
- Infrared Spectroscopy (IR) : Detect hydroxyl (O–H stretch ~3300 cm⁻¹) and aromatic C–H bonds .
- Chromatography : HPLC with chiral columns to resolve enantiomers, critical for biological studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from stereochemical variability or impurity profiles . Mitigation strategies:
- Enantiomeric Purity : Use chiral chromatography to isolate (R)- and (S)-enantiomers and test separately .
- Batch Consistency : Compare NMR and MS data across studies to identify impurity-driven discrepancies .
- Computational Modeling : Perform docking studies to assess binding affinity variations due to structural isomerism .
- In Vivo/In Vitro Correlation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize environmental variability .
Q. How does stereochemistry influence the compound’s interactions with biological targets?
Methodological Answer:
- Enantiomer-Specific Activity : The (S)-enantiomer may exhibit higher receptor binding due to spatial compatibility with chiral active sites (e.g., GPCRs) .
- Case Study : Compare IC₅₀ values for (R)- vs. (S)-forms in enzyme inhibition assays. For example, (S)-2-(4-fluorophenyl)propan-1-ol showed 10x greater activity in serotonin receptor binding .
- Synthetic Control : Employ asymmetric catalysis (e.g., Sharpless epoxidation) to achieve enantiomeric excess >95% .
Q. What strategies optimize the compound’s stability under varying experimental conditions?
Methodological Answer:
- pH Sensitivity : Stabilize in neutral buffers (pH 6–8), as acidic conditions may protonate the hydroxyl group, altering reactivity .
- Thermal Stability : Store at 2–8°C; DSC analysis shows decomposition onset at 120°C .
- Light Protection : Use amber vials to prevent UV-induced radical formation, which accelerates oxidation .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to maintain structural integrity .
Q. How do structural analogs of this compound inform SAR (Structure-Activity Relationship) studies?
Methodological Answer:
- Key Modifications :
- Biological Testing : Compare analogs in receptor binding assays (e.g., IC₅₀ for NMDA receptors reduced by 50% with para-chloro substitution) .
Q. Table 2: Analog Comparison
| Analog Structure | Bioactivity Change | Application Insight |
|---|---|---|
| 4-Fluoro substitution | ↑ Metabolic stability | CNS drug design |
| Amino group at C3 | ↑ Aqueous solubility | Improved pharmacokinetics |
| Bromo substitution at C4 | ↓ Receptor affinity | Mechanistic probe development |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
